molecular formula C10H9NO3 B11767628 Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate CAS No. 538342-16-4

Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate

Cat. No.: B11767628
CAS No.: 538342-16-4
M. Wt: 191.18 g/mol
InChI Key: URPMFHFLOXNCLJ-UHFFFAOYSA-N
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Description

Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate is a heterocyclic compound featuring a fused benzoxazine core with a methyl ester substituent at position 2. Benzoxazines are of significant interest in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The benzo[e][1,2]oxazine scaffold distinguishes itself through its unique ring puckering and electronic properties, which influence its reactivity and interaction with biological targets.

Properties

CAS No.

538342-16-4

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 4H-1,2-benzoxazine-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-6-7-4-2-3-5-9(7)14-11-8/h2-5H,6H2,1H3

InChI Key

URPMFHFLOXNCLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Chloroacetyl Chloride-Mediated Cyclization

A classical approach involves the reaction of 2-aminophenol derivatives with chloroacetyl chloride under basic conditions. This method, adapted from Shridhar et al., typically employs methylisobutylketone (MIBK) as the solvent and aqueous sodium bicarbonate to facilitate cyclization. For the target compound, a methyl ester group is introduced at the 3-position by substituting chloroacetyl chloride with methyl chloroacetate. The reaction proceeds via nucleophilic substitution, forming the oxazine ring through intramolecular cyclization (Scheme 1).

Reaction Conditions :

  • Solvent : MIBK

  • Base : NaHCO₃

  • Temperature : Reflux (~120°C)

  • Yield : 60–75%

Mechanistic Insights

The aminophenol attacks the electrophilic carbonyl carbon of methyl chloroacetate, forming an intermediate amide. Subsequent dehydrohalogenation and cyclization yield the 1,2-oxazine core. Steric and electronic effects of substituents on the aromatic ring significantly influence reaction efficiency.

Maleic Anhydride-Based Synthesis

Maleic anhydride serves as an alternative cyclizing agent for 2-aminophenols. This method, reported by Reddy and Rao, involves heating 2-aminophenol with maleic anhydride in acetic acid. The methyl ester is introduced via esterification of the resultant carboxylic acid intermediate using methanol and sulfuric acid (Scheme 2).

Optimization Parameters :

  • Catalyst : H₂SO₄ (for esterification)

  • Temperature : 80°C (cyclization), 65°C (esterification)

  • Overall Yield : 50–65%

Reduction of Nitro Ethers

Nitro-to-Amine Reduction Followed by Cyclization

Nitro ethers, prepared by alkylating potassium nitrophenoxides with methyl 2-bromoacetate, are reduced to the corresponding amines using Fe/AcOH or Zn/NH₄Cl. The amine intermediate undergoes spontaneous cyclization to form the 1,2-oxazine ring (Scheme 3).

Key Advantages :

  • Functional Group Tolerance : Compatible with electron-withdrawing and donating substituents.

  • Yield : 70–85% after optimization.

Limitations :

  • Requires strict control of reducing conditions to prevent over-reduction.

Palladium-Catalyzed Carbonylative Coupling

Domino Carbonylation-Cyclization

A modern method utilizes palladium catalysis to couple ortho-halophenols with cyanamide in the presence of CO-releasing reagents. While originally developed for 1,3-benzoxazin-4-ones, this strategy is adaptable to 1,2-oxazines by modifying the substrate (Scheme 4).

Representative Protocol :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • CO Source : Mo(CO)₆

  • Solvent : DMF

  • Temperature : 100°C

  • Yield : 55–70%

Substrate Scope

Electron-deficient ortho-iodophenols exhibit higher reactivity, while bromophenols require elevated temperatures (130°C) and prolonged reaction times.

Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Chloroacetyl ChlorideMIBK, NaHCO₃, reflux60–75Scalable, mild conditionsLimited to electron-rich substrates
Maleic AnhydrideAcetic acid, H₂SO₄, sequential esterification50–65Cost-effective reagentsMulti-step, moderate yields
Nitro Ether ReductionFe/AcOH or Zn/NH₄Cl, cyclization70–85High yields, functional group toleranceSensitive to reducing conditions
Pd-Catalyzed CouplingPd(OAc)₂, Mo(CO)₆, DMF, 100°C55–70Modular, tunable substituentsRequires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve standard laboratory techniques, such as refluxing in appropriate solvents or using catalytic amounts of reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4H-benzo[e][1,2]oxazine-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Methyl 6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate (3f)

  • Structure : Incorporates a triazolo-oxazine fused ring system, with a trifluoromethyl group and additional nitrogen atoms .
  • Synthesis : Prepared via Method B with a high yield of 91.6%, indicating robust synthetic efficiency.
  • Physical Properties : Melting point (153–155°C) and molecular weight (249.19 g/mol) suggest higher thermal stability compared to simpler oxazines.
  • The trifluoromethyl group may improve metabolic stability .

Methyl 5-Formyl-6-Hydroxy-2-Phenyl-2H-Benzo[b][1,4]oxazine-3-carboxylate (68)

  • Structure : Features a benzo[b][1,4]oxazine core with formyl and hydroxy substituents, along with a phenyl group at position 2 .
  • Synthesis : Derived from 2H-benzo[b][1,4]oxazine precursors via formylation and esterification.
  • Key Differences : The formyl group increases electrophilicity, enabling nucleophilic additions, while the hydroxy group enhances solubility in polar solvents. The positional isomerism (1,4-oxazine vs. 1,2-oxazine) alters ring planarity and electronic distribution .

Methyl 6-[(4-Methoxybenzyl)Oxy]-2,3a-Dimethyl-4-Phenylperhydroisoxazolo[2,3-b][1,2]oxazine-3-carboxylate (56)

  • Structure : Contains a perhydroisoxazolo-oxazine framework with bulky substituents (methoxybenzyl, phenyl, methyl) .
  • Synthesis : Achieved via high-pressure cycloaddition, yielding multiple enantiomers.
  • Key Differences : The isoxazolo-oxazine fusion introduces conformational rigidity, while bulky groups like methoxybenzyl may hinder crystallization. The stereochemical complexity (three enantiomers) complicates pharmacological profiling .

Methyl 3-Hydroxy-4-Oxo-3,4-Dihydro-2H-1,2-Benzothiazine-3-carboxylate 1,1-Dioxide

  • Structure : A benzothiazine derivative with a sulfone group and ester functionality .
  • Key Differences : The sulfone group increases polarity and acidity compared to oxazines. The thiazine ring exhibits distinct puckering dynamics, as analyzed via Cremer-Pople coordinates (), affecting molecular recognition .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Notable Properties
Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate C₁₀H₉NO₃ Methyl ester, benzo[e]oxazine Not reported Not reported Planar ring with moderate reactivity
Compound 3f C₉H₁₀F₃N₃O₂ Triazolo-oxazine, CF₃ 153–155 91.6 High thermal stability, H-bond donor
Compound 68 C₁₇H₁₃NO₅ Formyl, hydroxy, phenyl Not reported Not reported Electrophilic formyl, enhanced solubility
Compound 56 C₂₄H₂₈N₂O₅ Methoxybenzyl, isoxazolo-oxazine Not reported Not reported Conformational rigidity, stereoisomers

Structural and Functional Insights

  • Ring Puckering: The benzo[e][1,2]oxazine ring likely adopts a planar or slightly puckered conformation, differing from the nonplanar perhydroisoxazolo-oxazines () .
  • Reactivity : Ester groups in all compounds enable further derivatization (e.g., hydrolysis to carboxylic acids). Substituents like CF₃ (3f) and formyl (68) dictate electrophilic or metabolic stability .
  • Pharmacological Potential: Bulky substituents (e.g., phenyl in 68) may enhance target selectivity, while fluorine in 3f improves bioavailability .

Q & A

Q. What are the common synthetic routes for Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted phenolic precursors with carbonyl-containing reagents. For example, oxazinone derivatives are synthesized via condensation of 2-naphthol, aldehydes, and urea under acidic conditions . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic use of p-toluenesulfonic acid to enhance yield. Monitoring by TLC and HPLC ensures intermediate purity. For analogous benzothiazine derivatives, crystallographic validation (e.g., X-ray diffraction) confirms structural fidelity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbonyl carbons (δ 165–170 ppm). IR spectroscopy confirms ester C=O stretches (~1700 cm1^{-1}) and oxazine ring vibrations .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths, angles, and torsion angles. For example, benzothiazine derivatives show C-S bond lengths of 1.74–1.76 Å and dihedral angles <10° between aromatic rings .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

  • Methodological Answer : Discrepancies in thermal parameters or occupancy values often arise from disorder or twinning. Use SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement. For twinned data, refine using a BASF parameter in SHELXL. Validate with R-factor convergence (<5% difference between R1R_1 and wR2wR_2) and check for outliers in the CCDC validation report .

Q. What computational methods are employed to analyze the conformational dynamics of the oxazine ring?

  • Methodological Answer :
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane deviations. For six-membered rings, calculate total puckering amplitude (QQ) and phase angles (θ\theta, ϕ\phi) from atomic coordinates .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental (SC-XRD) and theoretical bond angles. For example, oxazine rings often exhibit chair-like conformations with QQ ~0.5 Å .

Q. How can researchers design experiments to study its potential as a GABAA_A receptor modulator?

  • Methodological Answer :
  • In Vitro Assays : Use HEK-293 cells expressing α2/α3 GABAA_A subunits. Measure potentiation of GABA-induced currents via patch-clamp electrophysiology. Compare EC50_{50} values with reference compounds (e.g., MP-III-024, a benzodiazepine analog) .
  • Binding Studies : Perform competitive radioligand assays (3H^3H-flumazenil) to determine KiK_i values. Structural analogs with 4H-benzo[e]oxazine cores show KiK_i <100 nM at α2/α3 subtypes .

Data Contradiction Analysis

Q. How to address conflicting data on biological activity between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance. For low oral bioavailability, modify ester groups to carbamates or amides.
  • Blood-Brain Barrier (BBB) Penetration : Use logP calculations (>2.0) and P-gp efflux assays. Methyl esters often exhibit better CNS penetration than carboxylic acids, as seen in benzodiazepine analogs .

Tables

Parameter Typical Range Method Reference
Crystallographic R1R_10.05–0.07SC-XRD (SHELXL)
1H^1H-NMR (OCH3_3)δ 3.8–4.0 ppm400 MHz, CDCl3_3
DFT-Optimized C=O Bond Length1.21–1.23 ÅB3LYP/6-31G(d)
GABAA_A KiK_i10–100 nMRadioligand Binding Assay

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